molecular formula C19H18O5 B11055200 2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate

2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate

Cat. No.: B11055200
M. Wt: 326.3 g/mol
InChI Key: GHSWGTFJVXZOCP-ONNFQVAWSA-N
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Description

2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a propenyl chain, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate typically involves the reaction of 2-methoxyphenol with 4-methoxybenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to acetylation to yield the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate is unique due to its specific structural features, such as the presence of methoxy groups and a propenyl chain

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

[2-methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C19H18O5/c1-13(20)24-19-12-14(5-11-18(19)23-3)4-10-17(21)15-6-8-16(22-2)9-7-15/h4-12H,1-3H3/b10-4+

InChI Key

GHSWGTFJVXZOCP-ONNFQVAWSA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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